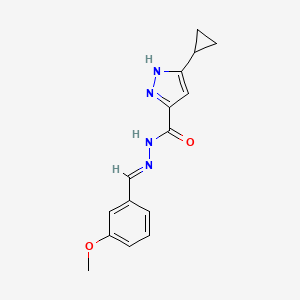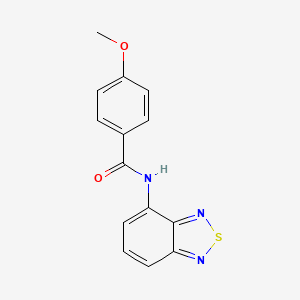
3-cyclopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a part of the pyrazole carbohydrazide family, which is known for various biological activities. The compound's significance lies in its structural and chemical properties, which may contribute to potential therapeutic applications.
Synthesis Analysis
The synthesis of similar compounds typically involves reactions such as cyclocondensation and reactions with various aldehydes and ketones. For instance, a related compound, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized using spectroscopic methods like FT-IR, NMR, and ESI-MS (Karrouchi et al., 2021).
Molecular Structure Analysis
X-ray diffraction is commonly used for structural confirmation. The configuration of related compounds and their theoretical structures in various phases can be optimized using computational methods such as B3LYP/6-311++G** calculations (Karrouchi et al., 2021).
Chemical Reactions and Properties
Compounds in this family exhibit reactions like [3 + 2] cycloaddition and are involved in the formation of various heterocyclic structures. They can participate in reactions leading to the formation of pyrazolo[5,1-a]isoquinolines, highlighting their versatility in chemical synthesis (Yao et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility and dipole moments, are influenced by the compound's environment. Studies on similar compounds have shown changes in dipole moments between different phases, indicating their solvation energy and stability in solution (Karrouchi et al., 2021).
Chemical Properties Analysis
The compound's chemical properties, like reactivity and stability, are explored through theoretical studies such as Natural Bond Orbital (NBO) and frontier orbital analysis. These studies can suggest the compound's potential reactivity and interaction with other molecules (Karrouchi et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Studies
"3-cyclopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide" and related compounds have been synthesized and characterized using various spectroscopic methods. For instance, studies have reported the synthesis and characterization of similar compounds by FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods. These compounds have been analyzed for their structural properties, including their dipole moments, solvation energy, and atomic charges, through theoretical structures optimized using hybrid B3LYP/6-311++G** calculations. The vibrational assignments, predicted Raman, and Ultraviolet-visible spectra have been reported, demonstrating the compound's low reactivity and high stability in solution (Karrouchi et al., 2021).
Molecular Docking and Potential Biological Activities
Molecular docking studies have suggested the potential biological activities of compounds structurally similar to "3-cyclopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide." For example, docking results revealed that certain compounds can be designed as potential anti-diabetic agents, highlighting their relevance in medical research and drug development (Karrouchi et al., 2021).
Antimicrobial and Antifungal Activities
Research has also focused on evaluating the antimicrobial and antifungal activities of novel substituted derivatives. Some compounds have shown potent antimicrobial activities against standard strains of bacteria and mycotoxic strains of fungi. These studies suggest potential therapeutic applications of these compounds as antimicrobial agents (Raju et al., 2010).
Corrosion Protection Behavior
Additionally, certain compounds have been investigated for their corrosion protection behavior on mild steel in acidic solutions. Studies utilizing gravimetric and electrochemical methods have shown high inhibition efficiency, suggesting the application of these compounds in corrosion protection. The formation of protective layers on metal surfaces was confirmed through FESEM, AFM, and XPS analysis, with further support from Density Functional Theory (DFT) and Monte-Carlo simulation (MCS) studies (Paul et al., 2020).
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-21-12-4-2-3-10(7-12)9-16-19-15(20)14-8-13(17-18-14)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,17,18)(H,19,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVFSOLIZCXDII-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)
![2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)
![1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5521956.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5521981.png)
![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)
![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)


![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)
![isopropyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B5522048.png)